
1-(3,4-difluorobenzoyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-difluorobenzoyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H17F2N3O2S and its molecular weight is 413.44. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-difluorobenzoyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-difluorobenzoyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis Techniques
Research has focused on the development of novel synthetic routes and methodologies for the creation of azetidine-carboxamide derivatives and related compounds. These synthetic efforts aim to enhance the structural diversity and optimize the biological activity of these molecules. Notable methods include the microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl moiety, showcasing the utility of modern synthetic techniques in generating complex structures efficiently (Shaaban, 2008).
Crystal Structure Analysis
Studies have also been conducted on the crystal structure of diflunisal carboxamides, providing insights into the molecular conformation, intermolecular interactions, and stability of such compounds. This information is crucial for understanding the relationship between structure and biological activity (Guang-xiang Zhong et al., 2010).
Biological Activity
Antimicrobial Properties
Various derivatives, including those related to azetidine-carboxamides, have been synthesized and evaluated for their antimicrobial activities. For instance, a series of 1,4-disubstituted 1,2,3-triazole derivatives have demonstrated moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Rahul P. Jadhav et al., 2017).
Antitumor and Anti-inflammatory Activity
The research has extended to the evaluation of novel compounds for their potential antitumor and anti-inflammatory activities. For example, certain azetidinone derivatives of phenothiazine have been synthesized and tested for their antibacterial, antifungal, and antitubercular activities, displaying acceptable activities (Ritu Sharma et al., 2012).
Antifungal and Anticancer Agents
The exploration of antifungal and anticancer activities is another area of interest. Novel pyrazolopyrimidines derivatives, for instance, have been synthesized and tested as anticancer and anti-5-lipoxygenase agents, demonstrating the potential therapeutic applications of these compounds (A. Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O2S/c1-12-24-19(11-29-12)13-3-2-4-16(7-13)25-20(27)15-9-26(10-15)21(28)14-5-6-17(22)18(23)8-14/h2-8,11,15H,9-10H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFASFPFYXKQLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

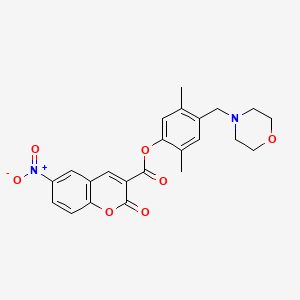
![Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2927148.png)
![4-({[(3-Bromophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2927149.png)

![Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2927152.png)
![3-amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2927154.png)
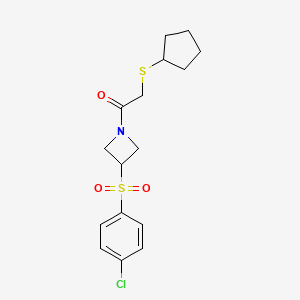
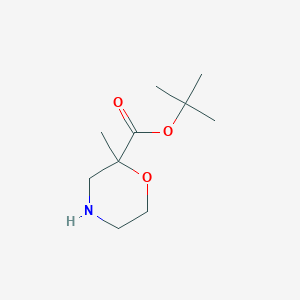

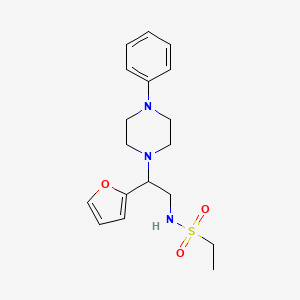
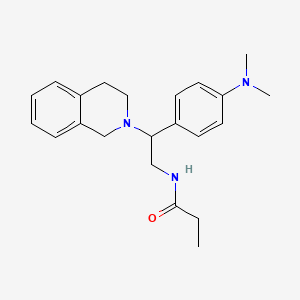
![5-bromo-2-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2927164.png)
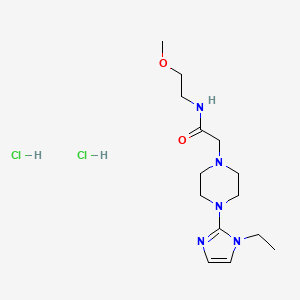
![[4-[2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2927169.png)